molecular formula C13H18ClN3O B3006730 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1052540-02-9

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B3006730
CAS No.: 1052540-02-9
M. Wt: 267.76
InChI Key: QXDBSBFTBMDCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.76 g/mol . This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its quinazolinone core structure, which is a common motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of a quinazolinone derivative with a butylamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Butylamine Derivatives: Compounds with similar butylamine groups but different core structures.

Comparison: 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its specific combination of the quinazolinone core and the butylamine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(butylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBSBFTBMDCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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